

Physical properties of 2-Propylpyrazine including boiling and melting points

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propylpyrazine

Cat. No.: B097021

[Get Quote](#)

A Technical Guide to the Physical Properties of 2-Propylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-propylpyrazine**, a heterocyclic aromatic compound of interest in the flavor, fragrance, and pharmaceutical industries. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows to support research and development activities.

Core Physical Properties

2-Propylpyrazine is typically a colorless to pale yellow liquid at room temperature, characterized by a nutty and roasted aroma.[\[1\]](#)[\[2\]](#) Its key physical properties are summarized in the table below.

Physical Property	Value	Conditions
Boiling Point	174 - 177 °C	760 mmHg
65 °C	12 mmHg	
Melting Point	Not available	
Density	0.97 - 0.975 g/cm ³	25 °C
Refractive Index	1.492 - 1.496	20 °C[1]

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of **2-propylpyrazine** are not extensively detailed in publicly available literature, a documented synthesis and a general method for boiling point determination provide valuable insights.

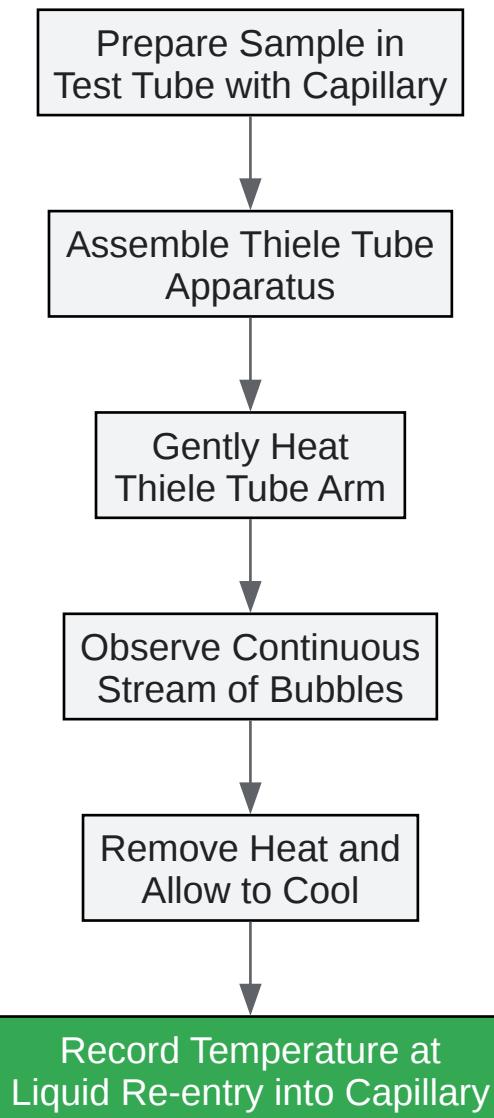
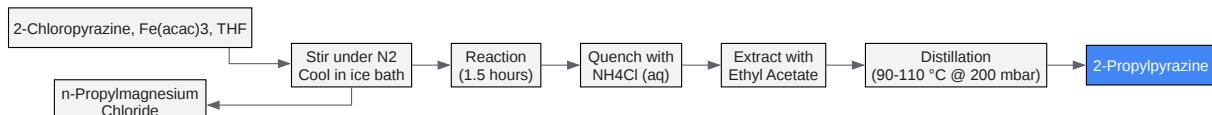
Synthesis of 2-Propylpyrazine

A reported synthesis of **2-propylpyrazine** involves the reaction of 2-chloropyrazine with propylmagnesium chloride.[3] The protocol is as follows:

- To a stirred round-bottomed flask, add 8.0 mL of 2-chloropyrazine, 1.58 g of iron acetylacetone (Fe(acac)₃), and 100 mL of tetrahydrofuran (THF).
- Stir the mixture under a nitrogen atmosphere to form a red solution.
- Cool the flask in an ice water bath for 10 minutes.
- Slowly add 49 mL of n-propylmagnesium chloride, at which point the solution will turn dark purple.
- Allow the reaction to proceed for 1.5 hours.
- Add an additional 10 mL of n-propylmagnesium chloride over 10 minutes.
- After 20 minutes, add a further 5 mL of n-propylmagnesium chloride.

- Stir for approximately 30 minutes, then add 22 mL of saturated aqueous ammonium chloride (NH₄Cl) over 7 minutes.
- Add another 7 mL of NH₄Cl, then stop stirring and allow the mixture to stand at room temperature under nitrogen overnight.
- Add 125 mL of ethyl acetate (EtOAc) and 450 mL of water, then filter the mixture.
- Separate the organic and aqueous phases, and extract the aqueous phase twice with 125 mL of EtOAc.
- Combine the organic phases and filter through Celite.
- Concentrate the solution using a rotary evaporator at 200 mbar and 40 °C.
- Purify the product by short-range distillation and Vigreux column distillation (90-110 °C at 200 mbar) to yield 2-n-propylpyrazine.[3]
- Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC).[3]

General Protocol for Boiling Point Determination (Thiele Tube Method)



The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample.[4]

- Attach a small test tube containing 1-2 mL of the liquid sample to a thermometer.
- Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- Position the thermometer and attached test tube in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.[4]
- Gently heat the side arm of the Thiele tube with a Bunsen burner.
- Observe the capillary tube. A continuous stream of bubbles will emerge as the liquid boils.

- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[\[4\]](#)

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the synthesis of **2-propylpyrazine** and a generalized workflow for boiling point determination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-propyl pyrazine, 18138-03-9 [thegoodsentscompany.com]
- 2. Propylpyrazine | C7H10N2 | CID 87466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propylpyrazine | 18138-03-9 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 2-Propylpyrazine including boiling and melting points]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097021#physical-properties-of-2-propylpyrazine-including-boiling-and-melting-points]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com